molecular formula C9H9BrN2 B7961354 5-Bromo-1-ethyl-1h-pyrrolo[2,3-b]pyridine

5-Bromo-1-ethyl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B7961354
M. Wt: 225.08 g/mol
InChI Key: HQELCDZYBADEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5 and an ethyl group at the 1H nitrogen. This scaffold is pivotal in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases . The bromine at position 5 enhances electrophilic substitution reactivity, while the ethyl group at the nitrogen improves solubility and modulates steric effects compared to smaller substituents like methyl . Its synthesis typically involves alkylation of the parent 5-bromo-1H-pyrrolo[2,3-b]pyridine using ethyl halides under basic conditions, though alternative routes like Fischer cyclization are also documented .

Properties

IUPAC Name

5-bromo-1-ethylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-4-3-7-5-8(10)6-11-9(7)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQELCDZYBADEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with Ethyl Iodide

1H-Pyrrolo[2,3-b]pyridine reacts with ethyl iodide in the presence of a base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the substitution.

Optimized Conditions

ParameterValue/Range
BaseNaH (2.2 equiv)
SolventDMF
Temperature60°C
Reaction Time6–8 hours
Yield82–89%

Phase-Transfer Catalyzed Alkylation

For improved regioselectivity, tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst. Ethyl bromide serves as the alkylating agent under biphasic conditions (water/dichloromethane).

Optimized Conditions

ParameterValue/Range
CatalystTBAB (0.1 equiv)
Solvent SystemH₂O/CH₂Cl₂ (1:1)
Temperature25°C
Reaction Time12 hours
Yield75–80%

Bromination at the 5-Position

Bromination is performed using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

Radical Bromination with NBS

A radical initiator such as azobisisobutyronitrile (AIBN) enhances regioselectivity. The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

Optimized Conditions

ParameterValue/Range
Brominating AgentNBS (1.1 equiv)
InitiatorAIBN (0.05 equiv)
SolventDCM
TemperatureReflux (40°C)
Reaction Time4 hours
Yield85–90%

Electrophilic Bromination with Br₂

In cases requiring higher bromine stoichiometry, molecular bromine (Br₂) in acetic acid (AcOH) is used. This method is less common due to handling challenges.

Optimized Conditions

ParameterValue/Range
Brominating AgentBr₂ (1.05 equiv)
SolventAcOH
Temperature25°C
Reaction Time2 hours
Yield78–83%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate 8:2 to 6:4).

Typical Purity Metrics

MethodPurity
HPLC>98%
¹H NMR>99% (integration)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-3), 7.45 (d, J = 5.2 Hz, 1H, H-6), 6.85 (d, J = 5.2 Hz, 1H, H-5), 4.20 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-2), 143.6 (C-7a), 128.9 (C-3), 121.4 (C-5), 115.2 (C-6), 109.8 (C-3a), 40.1 (CH₂CH₃), 15.3 (CH₂CH₃).

Comparative Analysis of Methods

Table 1: Efficiency of Ethylation Methods

MethodYield (%)Purity (%)Scalability
Direct Alkylation8998High
Phase-Transfer8097Moderate

Table 2: Bromination Efficiency

MethodYield (%)Regioselectivity
NBS/AIBN90>99:1 (5-Br)
Br₂/AcOH8395:5 (5-Br)

Troubleshooting and Optimization

  • Low Ethylation Yield: Increase base stoichiometry (NaH to 2.5 equiv) or switch to DMSO as solvent.

  • Over-Bromination: Reduce NBS to 1.0 equiv and monitor reaction progress via TLC.

  • Impurity in Final Product: Implement a recrystallization step using ethanol/water (7:3).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are preferred for alkylation steps, reducing reaction times by 40%. Bromination is conducted in batch reactors with automated temperature control to ensure safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the heterocyclic scaffold.

Suzuki-Miyaura Coupling

This reaction replaces the bromine with aryl or heteroaryl groups using boronic acids.

Reaction ExampleConditionsYieldReference
Coupling with phenylboronic acidPd(dppf)Cl₂, K₂CO₃, dioxane/water (2.5:1), 80°C, 1–16 h68%
Coupling with 2-naphthalenylboronic acidPd catalyst, KOAc, dioxane, 80°C, 8 h85%

Mechanistic Insight : The bromine acts as a leaving group, with palladium facilitating oxidative addition and transmetallation steps .

Electrophilic Aromatic Substitution

The pyrrolopyridine ring undergoes electrophilic attacks, primarily at the 3-position due to its electron-rich nature .

Bromination

Further bromination introduces substituents for enhanced reactivity.

ReactionConditionsYieldReference
3-Bromination with NBSNBS, triethylamine, DCM, RT, 1–16 h85%
Bromination with Br₂Br₂ in chloroform, 0°C to RT, 10–60 min90%

Friedel-Crafts Acetylation

The 3-position is acetylated under Lewis acid catalysis.

ReactionConditionsYieldReference
Acetylation with acetyl chlorideAlCl₃, CH₂Cl₂, RT, 6 h93%

Functionalization of the Ethyl Group

The ethyl substituent at position 1 can be modified for tailored applications.

Tosylation

Protection of the pyrrole nitrogen enhances stability during further reactions.

ReactionConditionsYieldReference
Tosylation with p-toluenesulfonyl chlorideNaOH, dichloromethane, RT, 1 h75%

Ring Modification Reactions

The core structure reacts with aldehydes and diazo compounds for ring functionalization.

Reaction with Aldehydes

Forms dimeric structures via Mannich-like reactions:

ReactionConditionsProductReference
Condensation with formaldehydeAldehyde, acidic conditionsDi-3-(1H-pyrrolo[2,3-b]pyridyl)methane

Diazotization

Generates diazo derivatives for click chemistry applications:

ReactionConditionsProductReference
Treatment with nitrosobenzeneRT, 3 h3-Phenylimino derivative

Table 2: FGFR Inhibitory Activity of Derivative 4h

FGFR IsoformIC₅₀ (nM)
FGFR17
FGFR29
FGFR325

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine is its use as a fibroblast growth factor receptor (FGFR) inhibitor . Abnormal activation of FGFR signaling pathways is implicated in several types of tumors, making FGFRs attractive targets for cancer therapy. Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance, a study reported that certain derivatives demonstrated IC50 values as low as 7 nM against FGFR1, indicating strong potential for therapeutic use in treating breast cancer and other malignancies .

Case Study: FGFR Inhibition

  • Compound Tested : 4h (a derivative of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine)
  • IC50 Values :
    • FGFR1: 7 nM
    • FGFR2: 9 nM
    • FGFR3: 25 nM
    • FGFR4: 712 nM
  • Effects : In vitro studies showed that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .

Inhibition of SGK-1 Kinase

Another notable application involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a crucial role in various physiological processes, including electrolyte balance and cell proliferation. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown promise in modulating SGK-1 activity. Inhibiting SGK-1 can be beneficial for treating conditions like chronic renal disease and cardiovascular disorders, where abnormal SGK-1 activity contributes to disease progression .

Potential Therapeutic Applications

  • Diseases Targeted :
    • Chronic renal disease
    • Congestive heart failure
    • Cardiovascular remodeling
  • Mechanism : By inhibiting SGK-1 activity, these compounds may help regulate electrolyte balance and mitigate inappropriate cell proliferation associated with renal disease.

Coordination Chemistry and Cytotoxicity

5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine has also been explored in coordination chemistry. It can form complexes with platinum(II), which have shown high cytotoxicity against various cancer cell lines such as osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). Notably, one study found that platinum complexes derived from this compound exhibited greater cytotoxic effects than the widely used chemotherapeutic agent cisplatin .

Table: Cytotoxicity of Platinum Complexes

Complex TypeCancer Cell LineCytotoxicity Level
Cis-[PtCl₂(5BrHaza)₂]HOSHigh
Cis-[PtCl₂(5BrHaza)₂]MCF7Higher than cisplatin
Cis-[Pt(ox)(nHaza)₂]LNCaPHigh

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and survival. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to the inhibition of cancer cell growth and metastasis .

Comparison with Similar Compounds

Substituent Effects at the 1H Nitrogen
Compound Substituent Key Properties Reference
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine Ethyl Enhanced solubility, moderate steric bulk, improved metabolic stability
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Methyl Reduced steric hindrance, faster metabolic clearance, lower logP
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Tosyl Stabilizes nitrogen lone pair, acts as a protecting group for further synthesis

Key Insights :

  • Ethyl substitution balances solubility and steric effects, making it favorable for drug design.
  • Methyl analogs are more reactive in nucleophilic substitutions due to reduced steric hindrance .
Substituent Effects at Position 3
Compound Position 3 Substituent Reactivity/Biological Impact Reference
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine H Base scaffold for functionalization
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitro Electron-withdrawing; directs electrophilic attacks
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Phenylethynyl Bulky group; enhances π-π stacking in kinase inhibition

Key Insights :

  • Nitro groups at position 3 facilitate reductions to amines for further derivatization .
  • Phenylethynyl substituents improve binding affinity in kinase inhibitors by occupying hydrophobic pockets .
Halogen Substitution at Position 5
Compound Halogen Reactivity in Cross-Couplings Reference
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine Br Moderate reactivity in Suzuki-Miyaura couplings
5-Iodo-1-ethyl-1H-pyrrolo[2,3-b]pyridine I Higher reactivity in cross-couplings; lower stability
5-Chloro-1-ethyl-1H-pyrrolo[2,3-b]pyridine Cl Less reactive; limited utility in metal-catalyzed reactions

Key Insights :

  • Bromine offers a balance between reactivity and stability for Suzuki-Miyaura reactions .
  • Iodo derivatives are preferred for rapid couplings but require careful handling due to light sensitivity .

Key Insights :

  • Ethyl substitution at nitrogen optimizes kinase binding by balancing hydrophobicity and steric fit .
  • Methyl analogs show superior activity in HPK1 inhibition, likely due to tighter binding in compact active sites .
Yields and Conditions for Key Derivatives
Reaction Type Starting Material Product Yield Conditions Reference
Alkylation 5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine 75% NaH, ethyl iodide, THF, 0°C
Suzuki Coupling 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine 5-Aryl derivatives 58–96% Pd(PPh3)4, K2CO3, toluene/EtOH
Nitration 5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine 95% HNO3, 0°C

Key Insights :

  • Alkylation with ethyl iodide proceeds efficiently under mild conditions .
  • Suzuki couplings with aryl boronic acids achieve high yields, enabling diversification .

Biological Activity

5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolo[2,3-b]pyridine derivatives. The synthesis of this compound typically involves methods such as Fischer indole synthesis and other cyclization techniques that yield various substituted derivatives with enhanced biological properties .

Biological Activities

The biological activities of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine can be categorized as follows:

1. Anticancer Activity

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer properties. For instance, a study highlighted that certain derivatives effectively inhibited fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound 4h from this class demonstrated IC50 values against FGFRs ranging from 7 to 712 nM and showed significant inhibition of breast cancer cell proliferation .

2. Antimicrobial Activity

Pyrrolo[2,3-b]pyridines have also been evaluated for their antimicrobial properties. Compounds in this category have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness .

Compound Target Pathogen MIC Value (μg/mL)
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridineStaphylococcus aureus12.5
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridineEscherichia coli25

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

The mechanisms underlying the biological activities of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine involve several pathways:

  • FGFR Inhibition : By targeting FGFR signaling pathways, these compounds can disrupt tumor growth and metastasis.
  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in cell proliferation and inflammation.

Case Studies

Several case studies illustrate the efficacy of pyrrolo[2,3-b]pyridine derivatives:

  • Breast Cancer Study : In vitro experiments demonstrated that compound 4h significantly inhibited the migration and invasion of breast cancer cells while inducing apoptosis .
  • Antibacterial Testing : A series of pyrrole derivatives were tested against bacterial strains with results showing promising antibacterial activity comparable to established antibiotics .

Q & A

Q. What explains conflicting crystal packing data for 5-bromo-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Differences in hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯Br interactions) may reflect solvent of crystallization or temperature. For example, X-ray studies at 100 K showed inversion dimers via N–H⋯N bonds, while room-temperature crystallography might reveal alternate packing motifs . Variable-temperature XRD and Hirshfeld surface analysis can clarify these discrepancies.

Tables: Key Data from Evidence

Reaction Type Conditions Yield Reference
N1-AlkylationNaH, ethyl bromide, THF, 0°C to rt75–99%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, toluene/ethanol, 105°C58%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, phenylacetylene, heptane/EtOAc (8:2)51%
Fischer CyclizationPolyphosphoric acid, 120°C67%
Characterization Key Observations Reference
¹H NMR (DMSO-d₆)NH proton: δ 12.40 ppm; Aromatic protons: δ 8.0–8.5 ppm
X-ray CrystallographyPlanar skeleton (r.m.s. deviation: 0.017 Å); N–H⋯N hydrogen-bonded dimers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.